molecular formula C14H14 B165481 2,2'-Dimethylbiphenyl CAS No. 605-39-0

2,2'-Dimethylbiphenyl

Cat. No. B165481
CAS RN: 605-39-0
M. Wt: 182.26 g/mol
InChI Key: ABMKWMASVFVTMD-UHFFFAOYSA-N
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Patent
US05026886

Procedure details

To a suspension of magnesium turnings (12.15 grams, 0.5 mole) in THF (150 mL) was added 2-chlorotoluene (50.6 grams, 0.40 mole). The mixture was refluxed for 18 hours, cooled to ambient and added dropwise to a solution of 2-chlorotoluene (44.3 grams, 0.35 mole) and bis(triphenylphosphine)-nickel (II) dichloride (2.0 grams) in THF (250 mL). The reaction mixture warmed upon mixing and was heated to reflux for 4 hours after completion of the addition. The reaction mixture was cooled and quenched by the addition of toluene (400 mL) and a saturated ammonium chloride solution (200 mL). The layers were separated and the organic phase was washed sequentially with 10 percent HCl (200 mL), water (3×100 mL), and then stripped under nitrogen to give a thick oil. The oil was distilled under vacuum to give the product as a fraction boiling in the range of 85° to 90° C. at 1 mm Hg. The yield was 43.40 grams (68 percent of theory) of 2,2'-dimethyl-1,1'-biphenyls containing 93 percent of the 2,2'-isomer and 3.5 percent of other isomers.
Quantity
12.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50.6 g
Type
reactant
Reaction Step Two
Quantity
44.3 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three
[Compound]
Name
2,2'-dimethyl-1,1'-biphenyls
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].Cl[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:9]>C1COCC1.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:3][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH3:9] |^1:17,36|

Inputs

Step One
Name
Quantity
12.15 g
Type
reactant
Smiles
[Mg]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Step Three
Name
Quantity
44.3 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2 g
Type
catalyst
Smiles
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Four
Name
2,2'-dimethyl-1,1'-biphenyls
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient and
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture warmed
ADDITION
Type
ADDITION
Details
upon mixing
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
after completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
quenched by the addition of toluene (400 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed sequentially with 10 percent HCl (200 mL), water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
to give a thick oil
DISTILLATION
Type
DISTILLATION
Details
The oil was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to give the product as a fraction
CUSTOM
Type
CUSTOM
Details
boiling in the range of 85° to 90° C. at 1 mm Hg

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=C1)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.